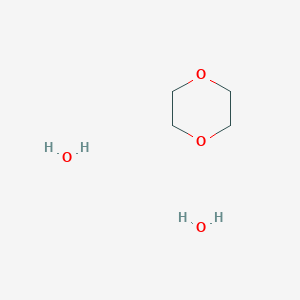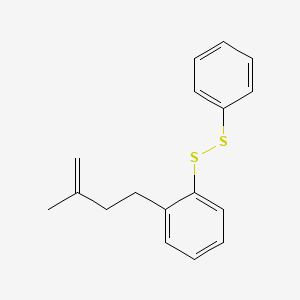![molecular formula C23H16N2 B14597557 1,4-Diphenyl-1h-pyrido[2,3-b]indole CAS No. 59715-28-5](/img/structure/B14597557.png)
1,4-Diphenyl-1h-pyrido[2,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-1h-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]indole core substituted with phenyl groups at positions 1 and 4. The presence of these phenyl groups enhances its chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The phenyl groups can then be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of 1,4-Diphenyl-1h-pyrido[2,3-b]indole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diphenyl-1h-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4-Diphenyl-1h-pyrido[2,3-b]indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Diphenyl-1h-pyrido[2,3-b]indole involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell proliferation. This mechanism is particularly relevant in its potential anticancer activity . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Another indole derivative with similar biological activities.
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness
1,4-Diphenyl-1h-pyrido[2,3-b]indole is unique due to the presence of phenyl groups at positions 1 and 4, which enhance its chemical stability and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in scientific research and potential therapeutic uses .
Propiedades
Número CAS |
59715-28-5 |
|---|---|
Fórmula molecular |
C23H16N2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,4-diphenylpyrido[2,3-b]indole |
InChI |
InChI=1S/C23H16N2/c1-3-9-17(10-4-1)19-15-16-25(18-11-5-2-6-12-18)23-22(19)20-13-7-8-14-21(20)24-23/h1-16H |
Clave InChI |
LCTQCCGZOOZMKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4N=C3N(C=C2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)

methanone](/img/structure/B14597499.png)

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)

![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)



